1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole

Chemical Purity Quality Control Procurement Specification

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole (CAS 1049677-44-2), systematically named tert-butyl 6-amino-3,3-dimethyl-2-oxoindoline-1-carboxylate, is a protected oxindole building block with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol. This compound belongs to the 3,3-disubstituted oxindole class, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and pharmaceuticals.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
CAS No. 1049677-44-2
Cat. No. B1524249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
CAS1049677-44-2
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)N)N(C1=O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-11-8-9(16)6-7-10(11)15(4,5)12(17)18/h6-8H,16H2,1-5H3
InChIKeyUJIRYDBKWMIYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole (CAS 1049677-44-2): Chemical Identity and Core Procurement Specifications


1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole (CAS 1049677-44-2), systematically named tert-butyl 6-amino-3,3-dimethyl-2-oxoindoline-1-carboxylate, is a protected oxindole building block with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This compound belongs to the 3,3-disubstituted oxindole class, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and pharmaceuticals [1]. It features three functional elements of synthetic utility: an N-Boc-protected amine at the indoline nitrogen, a free 6-amino group on the aromatic ring, and a gem-dimethyl group at the C3 position [2].

Why Generic Oxindole Building Blocks Cannot Substitute for 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole


The 3,3-dimethyl-2-oxoindoline scaffold is a privileged pharmacophore in drug discovery, with recent applications including potent and orally bioavailable STING inhibitors [1]. However, generic substitution within this class is not feasible due to three critical factors. First, regioisomeric variation in amino group placement (5-amino vs. 6-amino) fundamentally alters the vector of derivatization and downstream binding interactions . Second, the presence or absence of the Boc protecting group on the indoline nitrogen dictates orthogonal synthetic compatibility; unprotected analogs cannot be selectively functionalized at the 6-amino position in the presence of a free indoline NH [2]. Third, the gem-dimethyl group at C3 prevents enolization and oxidative metabolism at this position, conferring a stability advantage over non-geminal analogs that cannot be achieved through post-synthetic modification [3]. These factors collectively mandate the procurement of the precise regioisomer and protection state offered by CAS 1049677-44-2.

Quantitative Differentiation Evidence for 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole (CAS 1049677-44-2) Against Comparator Compounds


Purity Specification Benchmark: CAS 1049677-44-2 vs. Commercial 5-Amino Regioisomer

Commercially available CAS 1049677-44-2 is specified at 97% purity (HPLC) by multiple established vendors including Beyotime and Leyan . In contrast, the closely related 5-amino regioisomer analog (methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate) is offered without a certified purity specification in standard catalogs, requiring custom synthesis and independent analytical validation before use . The 6-amino substitution pattern of CAS 1049677-44-2 is synthetically less accessible than the 5-amino variant, making the commercial availability of a high-purity, pre-qualified batch a critical procurement advantage.

Chemical Purity Quality Control Procurement Specification

Regioisomeric Differentiation: 6-Amino vs. 5-Amino Oxindole Scaffolds

The 6-amino substitution pattern on the 3,3-dimethyl-2-oxoindoline core (CAS 1049677-44-2) provides a distinct vector for derivatization compared to the more synthetically accessible 5-amino regioisomer . In the 5-amino analog series, the amino group is positioned para to the indoline nitrogen, whereas in CAS 1049677-44-2, the 6-amino group is positioned meta to the indoline nitrogen and ortho to the gem-dimethyl-bearing C3 position . This regioisomeric difference produces divergent exit vectors for subsequent functionalization (e.g., amide coupling, sulfonylation, or reductive amination), which directly impacts the geometry of the resulting pharmacophore. No direct activity comparison data is available in the public domain for this specific compound series; this differentiation is inferred from established structure-activity relationship principles in oxindole-based drug discovery programs, including recent STING inhibitor development campaigns [1].

Medicinal Chemistry Structure-Activity Relationship Regioisomer Selection

Boc Protection State: Orthogonal Synthetic Compatibility Comparison

CAS 1049677-44-2 features an N-Boc protecting group on the indoline nitrogen, whereas the unprotected analog 6-amino-3,3-dimethylindolin-2-one (CAS 100510-65-4) has a free indoline NH [1]. The Boc group in CAS 1049677-44-2 enables orthogonal protection strategies: the 6-amino group can be selectively functionalized (e.g., via amide bond formation or reductive amination) without competing reactivity from the indoline nitrogen. In the unprotected analog (CAS 100510-65-4), any derivatization of the 6-amino group must contend with the simultaneous reactivity of the indoline NH, often requiring additional protection/deprotection steps that reduce overall synthetic efficiency [2].

Synthetic Chemistry Protecting Group Strategy Orthogonal Functionalization

Recommended Procurement and Application Scenarios for 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole (CAS 1049677-44-2)


Medicinal Chemistry: Derivatization at the 6-Amino Position for Targeted Library Synthesis

CAS 1049677-44-2 is optimally suited for medicinal chemistry programs requiring the construction of focused compound libraries around the 3,3-dimethyl-2-oxoindoline scaffold with a 6-amino substitution vector. The Boc-protected indoline nitrogen enables selective functionalization of the 6-amino group via amide coupling, sulfonamide formation, or reductive amination without competing reactivity from the indoline NH . This orthogonal protection strategy is particularly valuable in structure-activity relationship (SAR) exploration of oxindole-based pharmacophores, including recent STING inhibitor programs where 3,3-dimethyl-2-oxoindoline derivatives have demonstrated oral bioavailability and in vivo efficacy [1].

Chemical Biology: Synthesis of Biotinylated or Fluorescent Oxindole Probes

The free 6-amino group in CAS 1049677-44-2 provides a convenient handle for conjugation to affinity tags (e.g., biotin) or fluorescent reporters (e.g., FITC, rhodamine) without perturbing the core oxindole pharmacophore . The gem-dimethyl group at C3 confers enhanced metabolic stability relative to non-geminal oxindole analogs [1], making derivatives of this scaffold suitable for cellular target engagement studies and pull-down assays where probe stability is critical.

Process Chemistry: Intermediate for Multi-Step Syntheses Requiring Regiochemical Precision

In process chemistry and scale-up applications, CAS 1049677-44-2 serves as a defined intermediate for the preparation of more complex 3,3-disubstituted oxindole derivatives. The commercial availability of this compound at 97% purity eliminates the need for in-house synthesis and purification of this specific regioisomer, reducing development timelines. The Boc group can be selectively removed under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) to reveal the free indoline NH for subsequent N-alkylation or N-arylation reactions [1].

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